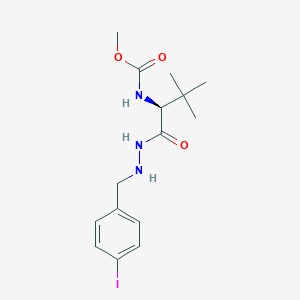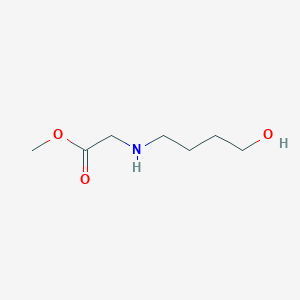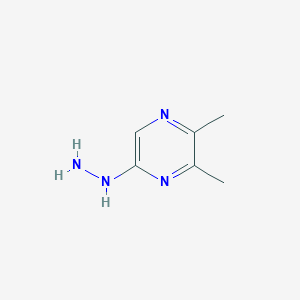
5-Hydrazinyl-2,3-dimethylpyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydrazinyl-2,3-dimethylpyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocyclic aromatic compounds that are widely found in nature and are known for their distinctive aromatic properties. The compound this compound is characterized by the presence of hydrazine and methyl groups attached to the pyrazine ring, which imparts unique chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2,3-dimethylpyrazine typically involves the reaction of 2,3-dimethylpyrazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: 5-Hydrazinyl-2,3-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered functional groups.
Substitution: The hydrazine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can have different chemical and physical properties depending on the nature of the substituents.
科学的研究の応用
5-Hydrazinyl-2,3-dimethylpyrazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flavoring agents and fragrances due to its aromatic properties.
作用機序
The mechanism of action of 5-Hydrazinyl-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
2,3-Dimethylpyrazine: A related compound with similar aromatic properties but lacking the hydrazine group.
2,5-Dimethylpyrazine: Another pyrazine derivative with different substitution patterns.
Tetramethylpyrazine: A compound with four methyl groups attached to the pyrazine ring.
Uniqueness: 5-Hydrazinyl-2,3-dimethylpyrazine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activities compared to other pyrazine derivatives. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C6H10N4 |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
(5,6-dimethylpyrazin-2-yl)hydrazine |
InChI |
InChI=1S/C6H10N4/c1-4-5(2)9-6(10-7)3-8-4/h3H,7H2,1-2H3,(H,9,10) |
InChIキー |
BGIGWJDRLZOVPW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N=C1C)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13100385.png)
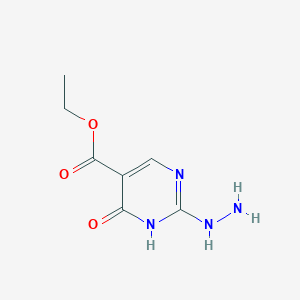
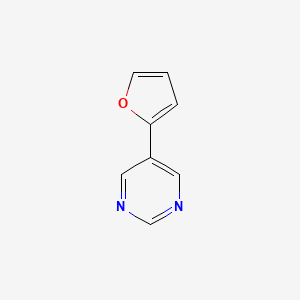
![(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B13100413.png)
![Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione](/img/structure/B13100421.png)
![16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)
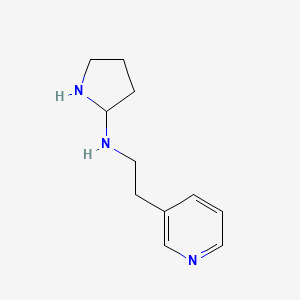

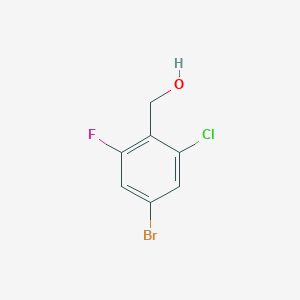
![5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one](/img/structure/B13100442.png)


